5-Fluoro-6-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide
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Overview
Description
5-Fluoro-6-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
The synthesis of 5-Fluoro-6-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide typically involves several steps, starting from commercially available precursorsThe reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
In industrial production, the synthesis may be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production cost.
Chemical Reactions Analysis
5-Fluoro-6-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Scientific Research Applications
5-Fluoro-6-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological pathways. The carboxamide group plays a crucial role in the compound’s stability and solubility, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar compounds to 5-Fluoro-6-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide include:
2-Bromo-6-methylpyridine: This compound shares a similar pyridine core but differs in the substituents, leading to different chemical and biological properties.
N-methylpyridine derivatives: These compounds have variations in the methyl and other substituent groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-fluoro-6-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-8-5-6-15-7-12(8)17-13(18)11-4-3-10(14)9(2)16-11/h3-7H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEKMCLXTUHBTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=NC(=C(C=C2)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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